
2-Bromo-1,3-difluoro-4-nitrobenzene
Overview
Description
2-Bromo-1,3-difluoro-4-nitrobenzene (CAS# 103977-78-2) is a halogenated nitroaromatic compound with the molecular formula C₆H₂BrF₂NO₂ and a molecular weight of 237.99 g/mol . It features a bromine atom at position 2, fluorine atoms at positions 1 and 3, and a nitro group at position 4 (Figure 1). This compound is synthesized via nitration of 2-bromo-1,3-difluorobenzene using concentrated nitric acid in sulfuric acid, achieving yields of 74–81% under controlled conditions . It serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Stille coupling) for pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-difluoro-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 2-bromo-1,3-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-difluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Reduction: The primary product is 2-bromo-1,3-difluoro-4-aminobenzene.
Oxidation: Products depend on the specific oxidizing agent used and reaction conditions.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1,3-difluoro-4-nitrobenzene has been explored as a building block for the synthesis of various biologically active compounds. Its unique electronic properties due to the presence of bromine and fluorine atoms make it an excellent candidate for drug development.
- Nrf2 Activators: Recent studies indicate that derivatives of this compound can act as activators of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Compounds designed with similar structures have shown potential in treating conditions like cancer and neurodegenerative diseases by enhancing the expression of protective genes such as GSTM3 and HMOX2 .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.
- Synthesis of Sulfonamides: It has been utilized in the synthesis of sulfonamide derivatives through electrophilic aromatic substitution reactions. The introduction of various substituents at the 2-position allows for the creation of diverse chemical libraries that can be screened for biological activity .
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in creating functional materials with specific electronic or optical properties.
- Fluorinated Materials: The presence of fluorine atoms contributes to enhanced thermal stability and chemical resistance, making it a candidate for developing advanced materials used in electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Physical Properties :
- Storage : Stable when sealed and stored at 2–8°C.
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Chloro-1,3-difluoro-4-nitrobenzene (CAS# 3847-58-3)
- Molecular Formula: C₆H₂ClF₂NO₂.
- Molecular Weight : 193.53 g/mol.
- Key Differences : Replaces bromine with chlorine at position 2, reducing molecular weight by 44.46 g/mol .
- Applications: Widely used in pharmaceuticals and agrochemicals due to chlorine’s moderate electronegativity and cost-effectiveness.
1-Bromo-2,4-difluoro-3-nitrobenzene (CAS# 1420800-30-1)
- Molecular Formula: C₆H₂BrF₂NO₂.
- Molecular Weight : 237.99 g/mol.
- Key Differences : Positional isomer with nitro at position 3 instead of 3. This alters electronic distribution, making the compound more reactive toward electrophilic aromatic substitution at position 4.
- Hazards : Exhibits higher acute toxicity (H301: toxic if swallowed) compared to the target compound .
Positional Isomers
1-Bromo-2-fluoro-4-nitrobenzene (CAS# 185331-69-5)
- Molecular Formula: C₆H₃BrFNO₂.
- Molecular Weight : 220.00 g/mol.
- Key Differences : Lacks a fluorine atom at position 3, reducing electron-withdrawing effects. The nitro group at position 4 directs electrophilic attacks to position 1, contrasting with the target compound’s reactivity at position 5.
- Applications : Primarily used in research and development for synthesizing fluorinated dyes .
2-Bromo-4-fluoro-1-nitrobenzene (CAS# 700-36-7)
- Molecular Formula: C₆H₃BrFNO₂.
- Molecular Weight : 220.00 g/mol.
- Key Differences : Nitro group at position 1 creates a meta-directing effect, reducing ortho/para reactivity. This limits utility in coupling reactions compared to the target compound .
Functional Group Variants
4-Bromo-5-fluoro-2-nitroaniline (CAS# 153505-36-3)
- Molecular Formula : C₆H₄BrFN₂O₂.
- Molecular Weight : 235.01 g/mol.
- Key Differences : Substitutes an amine group at position 2, enabling hydrogen bonding. This enhances solubility in polar solvents but reduces stability under acidic conditions.
- Applications : Used in dye synthesis and as a chelating agent .
Research Findings and Trends
- Reactivity : Bromine’s larger atomic radius in 2-Bromo-1,3-difluoro-4-nitrobenzene increases steric hindrance but enhances leaving-group ability in nucleophilic substitutions compared to chlorine analogs .
- Solubility : Fluorine and nitro groups reduce water solubility (<0.5 mmol/L), limiting biological applications but improving stability in organic solvents .
- Synthetic Utility : The target compound’s nitro group at position 4 facilitates regioselective functionalization, making it superior to isomers in catalytic reactions .
Biological Activity
2-Bromo-1,3-difluoro-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and mutagenic properties. This article explores its synthesis, biological evaluations, and relevant case studies.
This compound can be synthesized through various methods, including electrophilic aromatic substitution reactions. The presence of bromine and nitro groups enhances the compound's reactivity and potential biological activity. The molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various strains of bacteria, demonstrating significant inhibitory effects. For instance, in a study assessing multiple compounds, this compound was found to inhibit the growth of Streptococcus agalactiae at a minimum inhibitory concentration (MIC) of 6.3 μM. Other tested compounds showed higher MIC values, indicating that this compound is among the more effective agents evaluated .
Case Study: Antimicrobial Efficacy
A comprehensive evaluation was conducted on several halogenated nitrobenzenes, including this compound. The study involved testing against both Gram-positive and Gram-negative bacterial strains. The results indicated that:
Compound | MIC (μM) | Target Bacteria |
---|---|---|
This compound | 6.3 | Streptococcus agalactiae |
Compound 2 | 50 | E. coli |
Compound 3 | 50 | Pseudomonas aeruginosa |
Compound 4 | 50 | Staphylococcus aureus |
This data demonstrates that while other compounds showed activity at higher concentrations, this compound exhibited potent antimicrobial properties at lower concentrations .
Research Findings: Toxicity Assessment
In addition to its antimicrobial properties, toxicity assessments were performed on cell lines such as MRC5 (human lung fibroblast) and HepG2 (human liver carcinoma). The degradation products of this compound showed no significant toxicity at concentrations that inhibited bacterial growth, suggesting a favorable safety profile for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard spectroscopic methods for confirming the structure of 2-bromo-1,3-difluoro-4-nitrobenzene?
- Methodological Answer : Structural confirmation typically involves a combination of ¹H NMR , ¹³C NMR , and mass spectrometry . For example, the ¹H NMR spectrum of this compound exhibits two distinct aromatic proton signals: a multiplet at δ 7.10–7.15 ppm (meta to nitro and bromo groups) and a downfield multiplet at δ 8.09–8.16 ppm (ortho to nitro and fluorine substituents) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve ambiguities in regiochemistry and confirm bond angles/distances, particularly in halogenated nitroaromatics .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to its classification as a UN 2810 toxic liquid , handling requires:
- Use of fume hoods, nitrile gloves, and chemical-resistant lab coats.
- Immediate neutralization of spills with inert absorbents (e.g., vermiculite).
- Storage in sealed containers away from reducing agents to prevent explosive nitro group reactions . Safety Data Sheets (SDS) from suppliers like ChemScene emphasize avoiding skin/eye contact and ensuring proper ventilation .
Q. What are the typical synthetic routes for this compound?
- Methodological Answer : The compound is synthesized via nitration of 2-bromo-1,3-difluorobenzene . Two optimized methods include:
- Method A : Nitration with fuming HNO₃ in H₂SO₄ at 20–35°C, yielding 94% product after 3 hours .
- Method B : Use of KNO₃ in H₂SO₄ at 0–25°C, achieving 81% yield over 18 hours . Both methods require ice-water quenching and extraction with ethyl acetate to isolate the product.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during nitration optimization?
- Methodological Answer : Yield variations (e.g., 81% vs. 94%) arise from differences in acid strength (fuming HNO₃ vs. KNO₃/H₂SO₄) and temperature control . To troubleshoot:
- Monitor reaction progress via HPLC or TLC to identify intermediates/byproducts.
- Use computational modeling (e.g., DFT) to predict nitration regioselectivity and optimize electron-deficient aromatic ring reactivity.
- Cross-validate with kinetic studies to assess the impact of nitric acid concentration on transition states .
Q. How can crystallographic data refine the understanding of steric and electronic effects in halogenated nitrobenzenes?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) reveals:
- Bond length distortions : The nitro group shortens adjacent C–F/C–Br bonds due to electron-withdrawing effects.
- Intermolecular interactions : Halogen bonding between bromine and nitro oxygen atoms influences packing efficiency . For accurate refinement, high-resolution data (≤ 0.8 Å) and anisotropic displacement parameters are critical.
Q. What strategies enable the use of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The bromo substituent acts as a leaving group for palladium-catalyzed coupling. Key steps:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/ethanol.
- Base optimization : K₂CO₃ or Cs₂CO₃ to deprotonate boronic acids.
- Temperature control : Reflux at 80–110°C for 12–24 hours.
Monitor reaction progress via GC-MS to detect biaryl intermediates. Challenges include competing dehalogenation; adding TBAB (tetrabutylammonium bromide) stabilizes the Pd catalyst .
Q. How can researchers design degradation studies to assess environmental persistence of this compound?
- Methodological Answer : Conduct hydrolytic and photolytic stability tests :
- Hydrolysis : Expose to buffered solutions (pH 4–9) at 25–50°C for 28 days. Analyze degradation products via LC-HRMS .
- Photolysis : Use UV light (λ = 254–365 nm) in aqueous/organic solvents. Nitro group reduction to amines is a common pathway.
- Microbial degradation : Screen with soil microcosms; nitroaromatics often resist biodegradation, requiring adapted microbial consortia .
Q. Data Analysis and Contradiction Management
Q. How should researchers address conflicting spectroscopic data in structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) require:
- Multi-technique validation : Cross-check with IR (nitro group stretch ~1520 cm⁻¹) and HRMS (exact mass for C₆H₂BrF₂NO₂: 267.92 g/mol).
- Isotopic labeling : Use deuterated analogs (e.g., ¹³C-labeled compounds) to confirm peak assignments.
- Dynamic NMR : Resolve rotational barriers in sterically hindered conformers .
Properties
IUPAC Name |
2-bromo-1,3-difluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCPYFIIMNLQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547864 | |
Record name | 2-Bromo-1,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103977-78-2 | |
Record name | 2-Bromo-1,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-difluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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